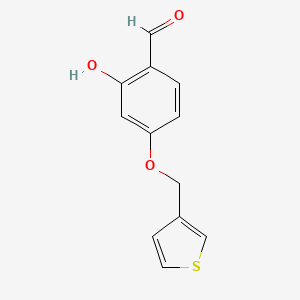
2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde
Cat. No. B8306478
M. Wt: 234.27 g/mol
InChI Key: NUKFXZXDCFHHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06211234B1
Procedure details


A stirred solution of 2,4-dihydroxybenzaldehyde (31.8 g) in dry dimethylformamide (150 mL) at ambient temperature is treated with sodium hydride (11.96 g; 60% w/v dispersion in mineral oil; 300 mmol), portionwise, during 30 minutes. After a further period of 15 minutes, the mixture is treated, dropwise, with a solution of 3-chloromethylthiophene (35 g) in dimethylformamide (50 mL). The mixture is stirred at 70° C. for 2 hours, then it is cooled and the solvent is evaporated. The residue is partitioned between ethyl acetate (200 mL) and hydrochloric acid (200 mL; 0.5 M), and the aqueous layer is extracted further with ethyl acetate (2×100 mL). The combined organic extracts are washed with brine (100 mL), dried over magnesium sulphate, and concentrated in vacuo. The residue is subjected to flash chromatography on silica gel, eluting with a mixture of ethyl acetate and pentane (1:4 v/v), to give a colourless oil, which crystallises on standing. This solid is recrystallised from diisopropyl ether, to give 2-hydroxy-4-(3-thienylmethoxy)benzaldehyde (8 g), in the form of a white solid.





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[H-].[Na+].Cl[CH2:14][C:15]1[CH:19]=[CH:18][S:17][CH:16]=1>CN(C)C=O>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:14][C:15]2[CH:19]=[CH:18][S:17][CH:16]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
|
Name
|
|
|
Quantity
|
11.96 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CSC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 70° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After a further period of 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture is treated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between ethyl acetate (200 mL) and hydrochloric acid (200 mL; 0.5 M)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted further with ethyl acetate (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a mixture of ethyl acetate and pentane (1:4 v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallises
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid is recrystallised from diisopropyl ether
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1)OCC1=CSC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 14.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
